

Application Notes and Protocols: Copper-Catalyzed Cross-Coupling Reactions with Sodium Benzenesulfinate

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Compound of Interest

Compound Name: *Sodium Benzenesulfinate Dihydrate*

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This document provides detailed application notes and experimental protocols for copper-catalyzed cross-coupling reactions utilizing sodium benzenesulfinate and its derivatives. These reactions are pivotal for the synthesis of sulfones and sulfonamides, which are key structural motifs in a vast array of pharmaceuticals and agrochemicals. The protocols outlined herein offer efficient and versatile methods for the formation of carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds.

Introduction

Copper-catalyzed cross-coupling reactions have emerged as a powerful and economical alternative to palladium-catalyzed systems for the construction of C-S and N-S bonds. Sodium benzenesulfinate is a readily available, stable, and easy-to-handle sulfonylating agent. The methodologies described below leverage copper catalysis, in some cases enhanced by visible light, to achieve the synthesis of a diverse range of sulfonyl-containing compounds under mild conditions. These reactions exhibit broad functional group tolerance, making them highly valuable in the synthesis of complex molecules.

Photosulfonylation of Aryl Halides with Sodium Sulfonates

This protocol describes a visible-light-assisted, copper-catalyzed sulfonylation of aryl halides with sodium sulfonates. The use of a heterogeneous copper-containing hyper-cross-linked polymer (HCPs-Cu) as the catalyst allows for easy recovery and recycling. This method is suitable for the synthesis of a wide variety of aryl sulfones.^{[1][2]}

Data Presentation: Reaction Optimization

Entry	Catalyst	Solvent	Additive	Yield (%)
1	HCP-Cu 1a (10 mg)	DMSO	ABCO (1.5 equiv.)	91
2	HCP-Cu 1b (10 mg)	DMSO	ABCO (1.5 equiv.)	85
3	BINAP-Cu (10 mol%)	DMSO	ABCO (1.5 equiv.)	78
4	CuCl (10 mol%)	DMSO	ABCO (1.5 equiv.)	65
5	HCP-Cu 1a (10 mg)	DMF	ABCO (1.5 equiv.)	75
6	HCP-Cu 1a (10 mg)	DMSO	None	42

Standard conditions: Aryl halide (0.3 mmol, 1.0 equiv.), Sodium sulfinate (3.0 equiv.), Catalyst, Additive, dry DMSO (2 mL), room temperature, visible light irradiation.^[1]

Experimental Protocol: General Procedure for Photosulfonylation

- To a dry Schlenk tube, add the aryl halide (0.3 mmol, 1.0 equiv.), sodium benzenesulfinate (0.9 mmol, 3.0 equiv.), HCP-Cu 1a (10 mg), and 1-azabicyclo[2.2.2]octane (ABCO) (0.45 mmol, 1.5 equiv.).

- Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
- Add dry dimethyl sulfoxide (DMSO) (2 mL) via syringe.
- Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (24 W).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired aryl sulfone.

Proposed Reaction Workflow



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Caption: Experimental workflow for the photosulfonylation of aryl halides.

Synthesis of Masked (Hetero)Aryl Sulfinates

This method facilitates the synthesis of β -ester (hetero)aryl sulfones, which act as "masked sulfinates". These intermediates can be unmasked and functionalized in situ to generate a variety of sulfonyl-containing compounds. The reaction proceeds under mild, base-free conditions using a substoichiometric amount of a copper salt.[3]

Data Presentation: Synthesis of Masked Sulfinates

Entry	Aryl Halide	Sulfinating Reagent	Catalyst (mol%)	Ligand (mol%)	Solvent	Temp (°C)	Yield (%)
1	2-Iodopyridine	SMOPS	CuI (10)	L2 (12)	Dioxane	80	50
2	Iodobenzene	SMOPS	CuI (10)	None	Dioxane	100	75
3	4-Bromotoluene	STOPS	CuI (10)	L2 (12)	Dioxane	110	68

SMOPS = Sodium 1-methyl 3-sulfinopropanoate; STOPS = Sodium 1-tert-butyl 3-sulfinopropanoate; L2 = 6-hydroxypicolinamide ligand.[3]

Experimental Protocol: Synthesis of β -Ester Aryl Sulfones

- In a glovebox, combine the (hetero)aryl iodide (1.0 mmol, 1.0 equiv.), sodium 1-methyl 3-sulfinopropanoate (SMOPS) (1.2 mmol, 1.2 equiv.), and CuI (0.1 mmol, 10 mol%) in a vial.
- Add anhydrous dioxane (2 mL).
- Seal the vial and heat the reaction mixture at 100 °C with stirring for 16 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the β -ester aryl sulfone.

In Situ Functionalization Protocol

- To a solution of the purified β -ester aryl sulfone (0.5 mmol) in methanol (2 mL) at room temperature, add sodium methoxide (0.5 mmol, 1.0 equiv.).
- Stir the mixture for 15 minutes to generate the sodium sulfinatate in situ.
- Add the desired electrophile (e.g., benzyl bromide, 0.6 mmol, 1.2 equiv.).
- Continue stirring at room temperature until the reaction is complete (monitored by TLC).
- Perform an aqueous workup and purify by column chromatography to obtain the final sulfonyl derivative.

Copper-Catalyzed Three-Component 1,2-Aryl Sulfonylation of Vinylarenes

This protocol describes an efficient three-component reaction involving a vinylarene, an arylboronic acid, and a sodium sulfinatate, catalyzed by copper. The reaction proceeds at room temperature with high regioselectivity and stereoselectivity to produce β,β -diaryl sulfones.^[4]

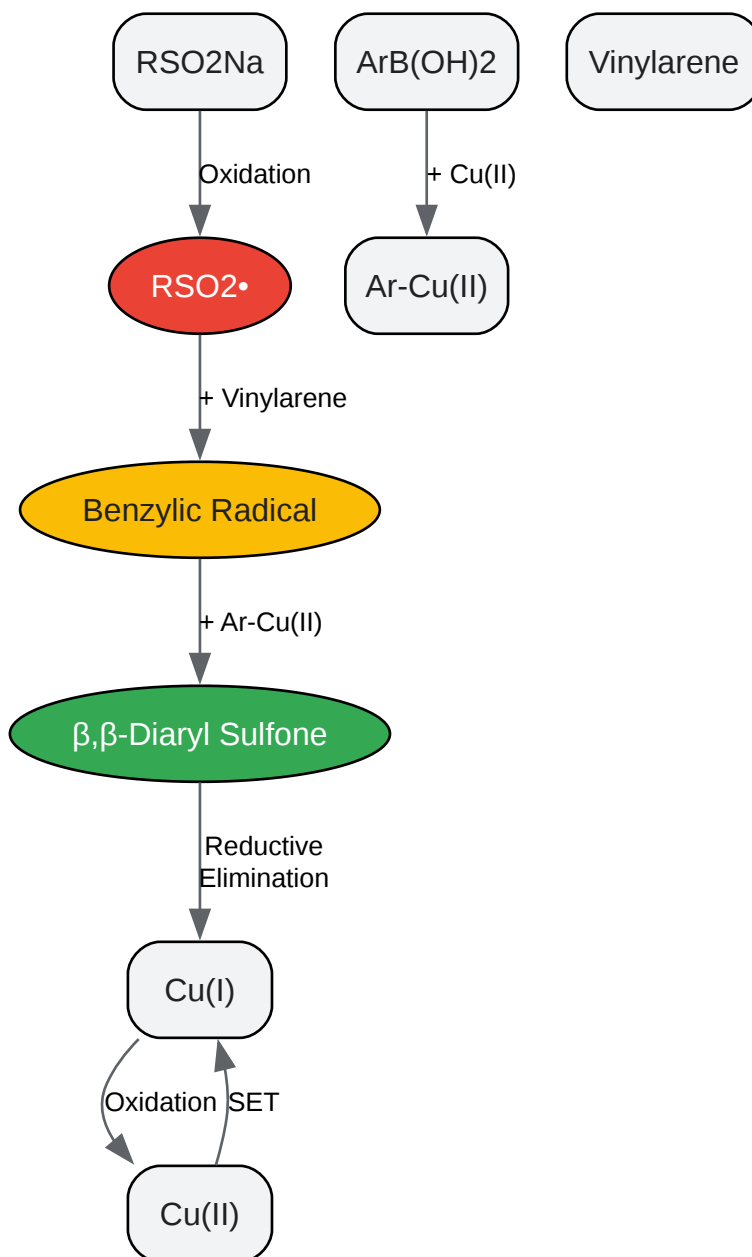
Data Presentation: Substrate Scope

Entry	Vinylarene	Arylboric Acid	Sodium Sulfinate	Catalyst (mol%)	Solvent	Yield (%)
1	Styrene	Phenylboronic acid	Sodium benzenesulfinate	$\text{Cu}(\text{OAc})_2$ (10)	DMSO	85
2	4-Methylstyrene	Phenylboronic acid	Sodium benzenesulfinate	$\text{Cu}(\text{OAc})_2$ (10)	DMSO	82
3	Styrene	4-Methoxyphenylboronic acid	Sodium benzenesulfinate	$\text{Cu}(\text{OAc})_2$ (10)	DMSO	88
4	Styrene	Phenylboronic acid	Sodium p-toluenesulfinate	$\text{Cu}(\text{OAc})_2$ (10)	DMSO	86

Experimental Protocol: Three-Component Aryl Sulfonylation

- To a reaction tube, add $\text{Cu}(\text{OAc})_2$ (0.1 mmol, 10 mol%), the vinylarene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the sodium sulfinate (1.5 mmol, 1.5 equiv.).
- Add DMSO (3 mL) as the solvent.
- Stir the reaction mixture at room temperature under an air atmosphere for 24 hours.
- Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel.

Proposed Catalytic Cycle



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Caption: Proposed mechanism for the three-component aryl sulfonylation.[4]

Conclusion

The protocols detailed in these application notes provide robust and versatile methods for the synthesis of sulfones and related compounds through copper-catalyzed cross-coupling

reactions with sodium benzenesulfinate and its analogs. These methodologies are characterized by their operational simplicity, mild reaction conditions, and broad substrate scope, making them highly attractive for applications in medicinal chemistry and materials science. The use of inexpensive and low-toxicity copper catalysts further enhances the practical utility of these transformations.

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